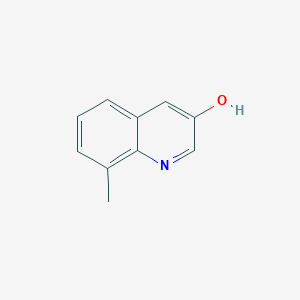
8-Methylquinolin-3-OL
説明
8-Methylquinolin-3-OL is a methyl substituted quinolinol derivative . It is widely employed for the synthesis of dyes, food coloring agents, pharmaceutical reagents, pH indicators and in various industrial processes .
Synthesis Analysis
The synthesis of 8-Methylquinolin-3-OL involves various protocols. For example, the decarboxylation of 8-fluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid was achieved in nitrobenzene at 210 °C and gave 8-fluoro-2-methylquinolin-3-ol . Other synthesis protocols involve transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols .Molecular Structure Analysis
The molecular structure of 8-Methylquinolin-3-OL has been analyzed by various methods. It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The structure of synthesized compounds was analyzed by spectroscopic methods .Chemical Reactions Analysis
8-Methylquinolin-3-OL undergoes various chemical reactions. For instance, it can undergo complexation with transition metal complexes . Other reactions include the complexation of 2-alkyl-8-hydroxyquinolines with SnCl2 in alkaline methanol .Physical And Chemical Properties Analysis
8-Methylquinolin-3-OL is a powder with a molecular weight of 159.19 . It is soluble in hot alcohol, ether and benzene, but insoluble in water .科学的研究の応用
Synthesis and Characterization
Synthesis and Antimicrobial Activity : Patel & Patel (2017) synthesized a novel ligand, 5-((1-methyl-1,2-dihydroquinolin-4-yloxy) methyl) quinolin-8-ol (MDMQ), and its metal complexes. These compounds exhibited significant in vitro antimicrobial activity against various bacterial strains and fungi, illustrating their potential in antimicrobial applications (Patel & Patel, 2017).
Corrosion Inhibition and Surface Morphology : Rouifi et al. (2020) investigated the anti-corrosion activity of two newly synthesized methylquinolin-8-ol derivatives for carbon steel in an acidic environment. Their findings highlighted the potential of these compounds in corrosion prevention, a crucial aspect in material science (Rouifi et al., 2020).
Biologically Important Derivatives
Biological Properties and Computational Studies : A study by Małecki et al. (2010) focused on synthesizing and characterizing biologically important hydroxyhaloquinolines and their derivatives. They also conducted computational studies to understand their molecular structures, which could be pivotal in medicinal chemistry (Małecki et al., 2010).
Antimicrobial Potentials in Food Preservation : Kim et al. (2014) explored the antimicrobial activities of Citrullus colocynthis fruits and 4-methylquinoline analogues, including 2-methyl-8-hydroxyquinoline, against foodborne bacteria. This study highlights the potential of these compounds in developing natural preservatives for food safety (Kim et al., 2014).
Chemical Properties and Applications
Electrochemical and Surface Studies : Faydy et al. (2020) performed electrochemical and surface analyses on 8-hydroxyquinoline derivatives to assess their potential as anti-corrosive agents. Their study provides insights into the chemical properties of these compounds and their practical applications in protecting materials against corrosion (Faydy et al., 2020).
Azoquinoline Derivatives and Thermal Isomerization : Research by Bujak et al. (2020) on azoquinoline derivatives, including 5-azo-8-hydroxy-2-methylquinoline, provided valuable information on the kinetics of thermal cis-trans isomerization. This study contributes to understanding the thermal behavior of these compounds, which could be relevant in material sciences (Bujak et al., 2020).
Synthesis and Catalytic Applications : Studies by Han et al. (2016) and others have demonstrated the use of 8-methylquinolines in various catalytic processes, including C(sp3)-H alkylation and C(sp3)-H bond activation, highlighting their significance in synthetic chemistry (Han et al., 2016).
Safety And Hazards
将来の方向性
Quinoline and its derivatives have gained considerable attention due to their potential for industrial and medicinal applications . The future directions for 8-Methylquinolin-3-OL could involve further exploration of its biological and pharmaceutical activities, as well as the development of greener chemical processes for its synthesis .
特性
IUPAC Name |
8-methylquinolin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-3-2-4-8-5-9(12)6-11-10(7)8/h2-6,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGIFAKVYMNTHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methylquinolin-3-OL | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1425245.png)
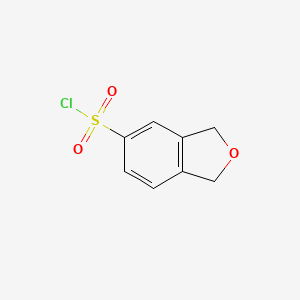
![[(5-Methyl-1H-indazol-3-yl)methyl]amine hydrochloride](/img/structure/B1425248.png)
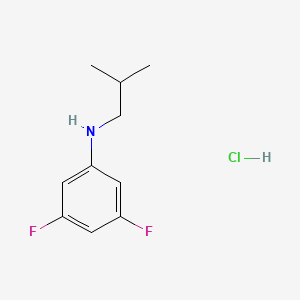
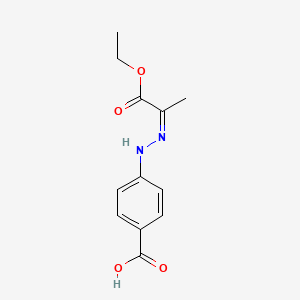
![3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine](/img/structure/B1425253.png)
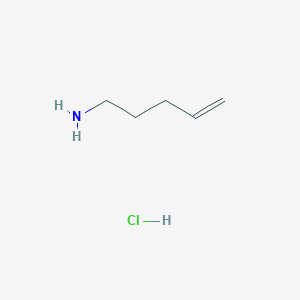
![1-[(2,5-difluorophenyl)methyl]-4-methyl-1H-pyrazol-5-amine hydrochloride](/img/structure/B1425256.png)
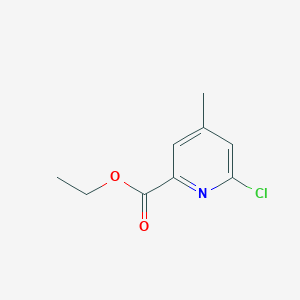
![Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B1425259.png)

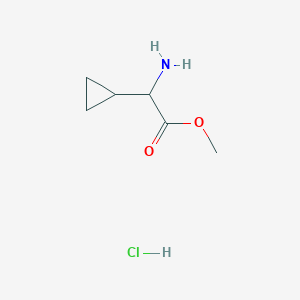
![1-[(3-Methylfuran-2-yl)carbonyl]piperidin-4-amine hydrochloride](/img/structure/B1425264.png)
![4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1425266.png)